molecular formula C22H12Cl2N4O B4900764 Benzotriazol-1-yl-[2-(2,4-dichlorophenyl)quinolin-4-yl]methanone

Benzotriazol-1-yl-[2-(2,4-dichlorophenyl)quinolin-4-yl]methanone

Cat. No.: B4900764
M. Wt: 419.3 g/mol
InChI Key: RQVSOECBHCCGSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzotriazol-1-yl-[2-(2,4-dichlorophenyl)quinolin-4-yl]methanone is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their versatility in synthetic organic chemistry due to their stability and ability to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzotriazol-1-yl-[2-(2,4-dichlorophenyl)quinolin-4-yl]methanone typically involves the reaction of 2-(2,4-dichlorophenyl)quinoline-4-carbaldehyde with benzotriazole in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzotriazol-1-yl-[2-(2,4-dichlorophenyl)quinolin-4-yl]methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce corresponding alcohols .

Scientific Research Applications

Benzotriazol-1-yl-[2-(2,4-dichlorophenyl)quinolin-4-yl]methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzotriazol-1-yl-[2-(2,4-dichlorophenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction is facilitated by the presence of the benzotriazole moiety, which can form hydrogen bonds and π-π stacking interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Benzotriazol-1-yl-(2,4-dichlorophenyl)methanone
  • 2-(2H-benzotriazol-2-yl)-4,6-dichlorophenol
  • 1-(2,4-dichlorobenzoyl)-1H-benzotriazole

Uniqueness

Benzotriazol-1-yl-[2-(2,4-dichlorophenyl)quinolin-4-yl]methanone is unique due to its quinoline moiety, which imparts additional biological activity and enhances its potential as a pharmacological agent. The combination of benzotriazole and quinoline structures makes it a versatile compound with diverse applications .

Properties

IUPAC Name

benzotriazol-1-yl-[2-(2,4-dichlorophenyl)quinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl2N4O/c23-13-9-10-15(17(24)11-13)20-12-16(14-5-1-2-6-18(14)25-20)22(29)28-21-8-4-3-7-19(21)26-27-28/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVSOECBHCCGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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